6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
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Overview
Description
6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione is a complex organic compound with a multifaceted structure. This compound features a combination of pyrazole, indole, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the construction of the indole framework. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic or basic conditions.
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The pyrazole and indole intermediates are then coupled using a suitable linker, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This often involves:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological activities due to its structural similarity to bioactive molecules. It is investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for developing new medications for various diseases.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique properties may enhance the performance of these materials in specific applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain proteins, influencing their activity. The indole and pyrazole rings may also contribute to the compound’s overall biological activity by interacting with specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione: This compound itself.
This compound: A similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can significantly alter the compound’s reactivity and binding characteristics compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C29H28F3N3O3 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-(2-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C29H28F3N3O3/c1-18-23(25(37)35(33-18)20-12-8-5-9-13-20)28(29(30,31)32)24-21(16-27(2,3)17-22(24)36)34(26(28)38)15-14-19-10-6-4-7-11-19/h4-13,33H,14-17H2,1-3H3 |
InChI Key |
VNWRZIFECDBPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)CCC5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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